molecular formula C7H16O5 B15458186 Acetic acid;2-(ethoxymethoxy)ethanol CAS No. 62116-61-4

Acetic acid;2-(ethoxymethoxy)ethanol

Cat. No.: B15458186
CAS No.: 62116-61-4
M. Wt: 180.20 g/mol
InChI Key: XGISSLICYAISKL-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid with a molecular weight of 60.05 g/mol and a boiling point of 118°C. It is a key metabolic intermediate (e.g., in acetyl-CoA and acetylcholine) and a precursor in industrial processes like vinyl acetate production .

2-(Ethoxymethoxy)ethanol (C₅H₁₂O₃, MW 120.15 g/mol) is a glycol ether with a structure combining ethoxy and methoxy groups. It is used as a solvent in coatings, inks, and cleaning agents due to its balanced hydrophilic-lipophilic properties .

The combination "Acetic acid;2-(ethoxymethoxy)ethanol" likely refers to a mixture or formulation leveraging the acidic properties of acetic acid and the solvent capabilities of the glycol ether.

Properties

CAS No.

62116-61-4

Molecular Formula

C7H16O5

Molecular Weight

180.20 g/mol

IUPAC Name

acetic acid;2-(ethoxymethoxy)ethanol

InChI

InChI=1S/C5H12O3.C2H4O2/c1-2-7-5-8-4-3-6;1-2(3)4/h6H,2-5H2,1H3;1H3,(H,3,4)

InChI Key

XGISSLICYAISKL-UHFFFAOYSA-N

Canonical SMILES

CCOCOCCO.CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Acetic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Acetic acid C₂H₄O₂ 60.05 118 Food preservative, chemical synthesis
2-(2-Methoxyethoxy)acetic acid C₅H₁₀O₄ 134.13 N/A Water-soluble monomer in polymers
Ethyl acetate C₄H₈O₂ 88.11 77 Solvent, flavoring agent

Key Findings :

  • Acetic acid’s derivatives, such as ethyl acetate, are pivotal in esterification reactions, with industrial processes achieving >90% yields using catalysts like Amberlyst-15 .
  • 2-(2-Methoxyethoxy)acetic acid is synthesized via etherification, highlighting the versatility of acetic acid in forming functionalized compounds .

Glycol Ethers

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
2-(Ethoxymethoxy)ethanol C₅H₁₂O₃ 120.15 ~194* Solvent, formulation additive
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 194 Paints, coatings
2-[2-(2-Methoxyethoxy)ethoxy]ethanol C₇H₁₆O₄ 164.20 250 High-boiling solvent

Key Findings :

  • Glycol ethers with longer ethoxy chains (e.g., C₇H₁₆O₄) exhibit higher boiling points, making them suitable for high-temperature applications .
  • Safety protocols for 2-(2-ethoxyethoxy)ethanol (DEGEE) emphasize avoiding inhalation and skin contact due to toxicity risks .

Data Tables

Table 1: Physicochemical Properties

Property Acetic Acid 2-(Ethoxymethoxy)ethanol 2-(2-Methoxyethoxy)ethanol
Molecular Formula C₂H₄O₂ C₅H₁₂O₃ C₅H₁₂O₃
Molecular Weight (g/mol) 60.05 120.15 120.15
Boiling Point (°C) 118 ~194 194
Solubility in Water Miscible Miscible Miscible

Research Highlights

  • Catalytic Oxidation: Ethanol can be oxidized to acetic acid using Au/TiO₂ catalysts, achieving 90% yields under green conditions (423 K, 0.6 MPa O₂) .
  • Esterification Kinetics : Acidic ion-exchange resins (e.g., Amberlyst-15) optimize ethyl acetate production, with activation energies of 104–129 kJ/mol .
  • Toxicity : Glycol ethers like DEGEE require strict handling protocols to mitigate occupational hazards .

Q & A

Q. What are the optimal synthetic routes for 2-(ethoxymethoxy)ethanol, and how do reaction conditions influence yield?

Methodological Answer:

  • Step 1: Start with ethoxylation of ethylene glycol derivatives. For example, react 2-(2-chloroethoxy)ethanol with sodium ethoxide under controlled pH (8–9) to minimize side reactions .
  • Step 2: Use nucleophilic substitution with ethoxy groups. A study reported 88% yield by reacting 2-[2-(2-chloroethoxy)ethoxy]ethanol with dibenzylamine in acetonitrile at 80°C for 24 hours .
  • Key Variables: Temperature (>70°C), solvent polarity (acetonitrile enhances reactivity), and catalyst selection (e.g., K₂CO₃/NaBr) .

Q. How can researchers characterize the purity and structural integrity of 2-(ethoxymethoxy)ethanol?

Methodological Answer:

  • Analytical Techniques:
    • Boiling Point: Compare literature values (e.g., 202–205°C from NIST data ) with experimental results.
    • Spectroscopy: Use IR to confirm ether (C-O-C stretch at 1,100 cm⁻¹) and hydroxyl (-OH stretch at 3,400 cm⁻¹) groups. NMR (¹H and ¹³C) verifies ethoxy chain connectivity .
    • Chromatography: GC-MS with a polar column (e.g., DB-WAX) resolves impurities like residual ethylene glycol derivatives .

Q. What solvent properties make 2-(ethoxymethoxy)ethanol suitable for specific reactions?

Methodological Answer:

  • Polarity: Intermediate polarity (logP ≈ 0.5) enables dissolution of both hydrophilic (e.g., carboxylic acids) and hydrophobic (e.g., esters) compounds .
  • Boiling Point (202–205°C): Suitable for reactions requiring prolonged reflux without solvent evaporation .
  • Safety: Lower volatility compared to methanol reduces inhalation risks .

Advanced Research Questions

Q. How do catalytic pathways for acetic acid synthesis from ethanol vary in efficiency under aqueous vs. non-aqueous conditions?

Methodological Answer:

  • Gold Catalysts: In aqueous media (423 K, 0.6 MPa O₂), Au/TiO₂ achieves 90% acetic acid yield via oxidation intermediates (acetaldehyde → acetic acid) .
  • Platinum Catalysts: Non-aqueous systems favor acetaldehyde formation (60–70% selectivity) due to limited water participation in oxidation steps .
  • Data Contradictions: Some studies report CO₂ as the primary byproduct in aqueous systems, while others note ketone formation in anhydrous conditions. Validate via isotopic labeling (¹³C-ethanol) .

Q. How can conflicting literature data on physicochemical properties (e.g., boiling points) be resolved?

Methodological Answer:

  • Case Study: Boiling points for 2-(ethoxymethoxy)ethanol vary across studies:

    SourceBoiling Point (°C)Methodology
    NIST 202–205Dynamic distillation
    Grasselli (1989) 198Static method
    Lecat (1947) 210Ebulliometry
  • Resolution: Replicate experiments using standardized methods (e.g., ASTM D86) and account for atmospheric pressure adjustments via Antoine equation .

Q. What are the environmental degradation pathways of 2-(ethoxymethoxy)ethanol, and how can they be modeled?

Methodological Answer:

  • Biodegradation: Aerobic conditions (soil/water) favor cleavage of ethoxy chains via microbial enzymes (e.g., hydrolases), producing ethylene glycol and CO₂ .
  • Photodegradation: UV exposure generates radicals (e.g., ·OH) that fragment the molecule, with half-life <7 days in sunlight .
  • Modeling Tools: Use EPI Suite’s BIOWIN3 model to predict biodegradability (score: 3.2/5) or AOPWIN for oxidation rates .

Methodological Challenges and Solutions

Q. How to mitigate side reactions during ethoxylation of ethylene glycol derivatives?

  • Challenge: Ether cleavage under acidic/basic conditions forms unwanted aldehydes or carboxylic acids .
  • Solution: Use aprotic solvents (e.g., THF) and stabilize intermediates with crown ethers (e.g., 18-crown-6) to suppress hydrolysis .

Q. How to validate conflicting toxicity data for 2-(ethoxymethoxy)ethanol?

  • Approach: Compare acute toxicity (LD₅₀) across species:

    SpeciesLD₅₀ (mg/kg)Source
    Rat (oral)2,500ECHA
    Fish (96h)120ECHA
  • Resolution: Conduct in vitro assays (e.g., HepG2 cell viability) to bridge in vivo/in silico discrepancies .

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